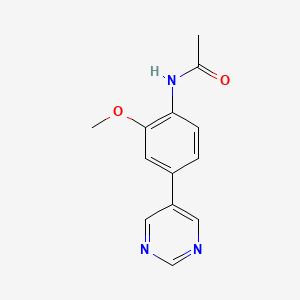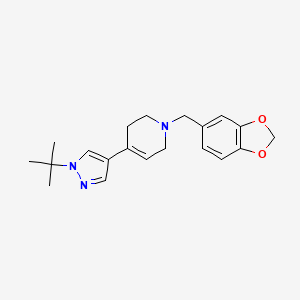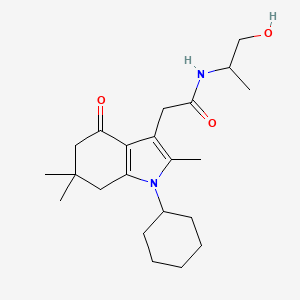![molecular formula C19H26N2O5 B3818920 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B3818920.png)
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane
Übersicht
Beschreibung
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune disorders. The compound belongs to the class of kinase inhibitors and acts by inhibiting the activity of the spleen tyrosine kinase (SYK).
Wirkmechanismus
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane acts by inhibiting the activity of SYK, a tyrosine kinase that plays a critical role in the signaling pathways involved in the growth and survival of cancer cells and immune cells. By blocking the activity of SYK, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane can disrupt the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer cells, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane can induce cell death by blocking the activity of SYK and disrupting the signaling pathways that promote cell survival and proliferation. In immune cells, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane can suppress the activation and proliferation of B cells and T cells, leading to the suppression of immune responses. Additionally, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has several advantages for use in lab experiments, including its high potency and selectivity for SYK, its ability to effectively block the signaling pathways involved in cancer cell growth and immune cell activation, and its favorable pharmacokinetic properties. However, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and other SYK inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells and immune cells to SYK inhibition, which may help to optimize patient selection and treatment strategies. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors by targeting complementary signaling pathways. Additionally, ongoing clinical trials are evaluating the safety and efficacy of 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and other SYK inhibitors in various types of cancer and autoimmune disorders, which may provide further insights into their therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. Several studies have demonstrated that 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has potent inhibitory activity against SYK and can effectively block the signaling pathways involved in the growth and survival of cancer cells and immune cells. As a result, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors, as well as autoimmune disorders such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-methoxy-1-[4-[4-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-14-18(22)20-11-8-17(9-12-20)26-16-6-4-15(5-7-16)19(23)21-10-2-3-13-25-21/h4-7,17H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLSMDBNWQWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3818837.png)
![3-(2-fluorophenyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B3818839.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B3818845.png)
![1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3818852.png)
![2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818859.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B3818881.png)
![4-{4-[(3-isopropylisoxazol-5-yl)methyl]piperazin-1-yl}-2-methyl-6-propylpyrimidine](/img/structure/B3818887.png)
![N-{2-[5-(3-methyl-1-benzofuran-2-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B3818889.png)
![N-cyclopentyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818897.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3818905.png)



